3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide
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Overview
Description
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a chloro group, a methoxy group, and an indole moiety, making it a unique structure with potential biological significance.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It is known that some indole derivatives, such as 5-meo-dpt, are orally active, with effects beginning within three hours and usually lasting four hours .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can lead to a variety of molecular and cellular effects .
Action Environment
It is known that the biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methoxyindole, which is then subjected to various chemical reactions to introduce the chloro and propanamide groups.
Chlorination: The indole derivative is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position.
Amidation: The chlorinated intermediate is then reacted with an appropriate amine, such as 2-(5-methoxy-1H-indol-3-yl)ethylamine, in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final propanamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide: Another indole derivative with similar structural features but different functional groups.
5-methoxy-2-(1H-indol-3-yl)ethylamine: A simpler indole derivative with potential biological activities.
Uniqueness
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The combination of the chloro and methoxy groups with the indole moiety provides a distinct structure that may offer unique interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
3-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-19-11-2-3-13-12(8-11)10(9-17-13)5-7-16-14(18)4-6-15/h2-3,8-9,17H,4-7H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFSRHKRTMFUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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